Product packaging for 3-Bromo-4-methylfuran-2(5H)-one(Cat. No.:CAS No. 99848-02-9)

3-Bromo-4-methylfuran-2(5H)-one

Cat. No.: B3333481
CAS No.: 99848-02-9
M. Wt: 177 g/mol
InChI Key: ILOPSRAMCLRQDX-UHFFFAOYSA-N
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Description

Significance of Furanone Scaffolds in Organic and Medicinal Chemistry

The furanone scaffold is a privileged structure in the realm of medicinal chemistry, serving as a foundational element for a wide array of biologically active compounds. ijabbr.comnih.gov These structures are integral to various therapeutic agents, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comnih.govnih.gov The versatility of the furanone ring allows for diverse chemical modifications, enabling the synthesis of novel derivatives with tailored biological and pharmacological properties. ijabbr.comacs.org Their utility extends to organic synthesis, where they serve as versatile building blocks for creating complex molecular architectures. acs.orgnih.gov

Furanone derivatives have been investigated for their potential in treating a range of diseases. For instance, some have shown promise as anti-inflammatory agents by potentially inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Furthermore, the furanone core is found in compounds being explored for their activity against various cancer cell lines and as potential antimicrobial agents to combat resistant bacterial strains. nih.govmdpi.com The ability to synthesize a variety of substituted furanones makes them a valuable platform for the development of new therapeutic agents. rsc.orgelsevierpure.com

Overview of Halogenated Furanones and Their Biological Relevance

The introduction of halogen atoms, such as bromine, onto the furanone scaffold often enhances the biological activity of the resulting compounds. Halogenated furanones, particularly those produced by marine organisms like the red alga Delisea pulchra, have garnered significant attention for their ability to interfere with bacterial communication, a process known as quorum sensing. microbiologyresearch.orgoup.comoup.com

This interference with quorum sensing can disrupt biofilm formation, a key virulence factor for many pathogenic bacteria. tandfonline.comnih.gov Biofilms are communities of bacteria encased in a self-produced matrix, which can confer increased resistance to antibiotics and host immune responses. tandfonline.com By inhibiting the signaling molecules involved in quorum sensing, halogenated furanones can prevent the formation of these resilient biofilms, making bacteria more susceptible to conventional treatments. nih.gov

Specifically, these compounds have been shown to destabilize the LuxR-type proteins, which are key transcriptional activators in the quorum-sensing pathways of many Gram-negative bacteria. microbiologyresearch.orgoup.com This destabilization leads to a reduction in the expression of genes responsible for virulence and biofilm formation. microbiologyresearch.org The study of halogenated furanones therefore represents a promising avenue for the development of novel anti-infective therapies that target bacterial virulence rather than viability, potentially reducing the selective pressure for antibiotic resistance.

Positioning of 3-Bromo-4-methylfuran-2(5H)-one within Current Furanone Research

This compound, with its characteristic brominated and methylated furanone core, is situated at the intersection of synthetic organic chemistry and the search for new bioactive molecules. While extensive research has been conducted on various halogenated furanones, this specific compound represents a particular structural variation whose unique properties and potential applications are of considerable interest.

The presence of both a bromine atom at the 3-position and a methyl group at the 4-position on the furan-2(5H)-one ring distinguishes it from more commonly studied furanones. This specific substitution pattern is expected to influence its chemical reactivity and biological activity. Research into related α-bromo-β-alkyl-butenolides suggests that the steric and electronic effects of these substituents play a crucial role in their chemical behavior. msu.edu The investigation of this compound contributes to a deeper understanding of structure-activity relationships within the broader class of halogenated furanones.

Research Objectives and Scope of Investigation for this compound

The primary research objective concerning this compound is to fully characterize its chemical properties and explore its potential as a synthetic intermediate and a biologically active agent. The scope of this investigation encompasses several key areas:

Synthesis and Characterization: Developing efficient and reliable synthetic routes to obtain pure this compound. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its molecular structure.

Chemical Reactivity: Investigating the reactivity of the compound, particularly the influence of the bromo and methyl substituents on the furanone ring. This involves studying its behavior in various chemical reactions to understand its potential as a building block for more complex molecules.

Biological Activity Screening: Evaluating the biological profile of this compound. Drawing from the known activities of related halogenated furanones, this would include screening for antimicrobial and anti-biofilm properties, as well as potential cytotoxic effects against various cell lines.

A comprehensive investigation into these areas will provide a thorough understanding of this compound and its place within the field of furanone chemistry.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H5BrO2
Molecular Weight 177.00 g/mol
IUPAC Name This compound
SMILES CC1=C(Br)C(=O)OC1
InChI InChI=1S/C5H5BrO2/c1-3-4(6)5(7)8-2-3/h2H,1H3
CAS Number 60710-39-6
Predicted XLogP3 1.1
Predicted Hydrogen Bond Donor Count 0
Predicted Hydrogen Bond Acceptor Count 2
Predicted Rotatable Bond Count 0
Exact Mass 175.94729 g/mol
Monoisotopic Mass 175.94729 g/mol
Topological Polar Surface Area 26.3 Ų

Note: Some properties are predicted based on computational models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrO2 B3333481 3-Bromo-4-methylfuran-2(5H)-one CAS No. 99848-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c1-3-2-8-5(7)4(3)6/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOPSRAMCLRQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Bromo 4 Methylfuran 2 5h One

Reactivity at the Bromine Substituent

The carbon-bromine bond in 3-bromo-4-methylfuran-2(5H)-one is a key site for functionalization. The electron-withdrawing nature of the adjacent carbonyl group and the double bond activates the bromine atom for several types of reactions.

Nucleophilic Substitution Reactions

The bromine atom at the C-3 position of the furanone ring can be displaced by various nucleophiles. This reactivity is analogous to that of other 3,4-dihalo-2(5H)-furanones, where substitution at the C-4 position is also common. nih.gov For instance, reactions with nucleophiles like amines can lead to the formation of 4-amino-2(5H)-furanone derivatives. researchgate.net A study on the reaction of 3,4-dibromo-5-methoxyfuran-2(5H)-one with 4-methylpiperidine (B120128) in the presence of potassium fluoride (B91410) resulted in the formation of 3-bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one through a tandem Michael addition-elimination reaction. researchgate.net This suggests that similar nucleophilic substitution reactions are feasible for this compound.

The general mechanism for nucleophilic aromatic substitution, which can be conceptually applied here, involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. researchgate.net In the case of halo-substituted furanones, the reaction often proceeds via an initial nucleophilic attack followed by the elimination of the halide ion.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine substituent on this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.org Research has shown that 3,4-dibromo-2(5H)-furanone can selectively react with arylboronic acids to yield 4-aryl-3-bromo-2(5H)-furanones. researchgate.net This indicates that the bromine at the C-3 position of this compound could similarly undergo Suzuki-Miyaura coupling to introduce various aryl or vinyl groups. The general conditions for Suzuki-Miyaura coupling typically involve a palladium catalyst, a base, and a suitable solvent. scispace.comresearchgate.netresearchgate.net The reactivity of the halide in the Suzuki-Miyaura reaction generally follows the order I > OTf > Br > Cl. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. wikipedia.orglibretexts.org While specific examples for this compound are not prevalent in the provided search results, the general applicability of the Heck reaction to aryl and vinyl bromides suggests its potential for modifying this furanone derivative. organic-chemistry.orgrsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org Studies on 5-substituted 3,4-dihalo-2(5H)-furanones have demonstrated successful Sonogashira coupling reactions with various alkynes, yielding furanone derivatives with enediyne structures. sioc-journal.cn These reactions are typically carried out under mild conditions, often at room temperature. libretexts.orgwikipedia.org This suggests that this compound could be a viable substrate for Sonogashira coupling to introduce alkynyl moieties.

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Organoboron compounds Palladium catalyst, base Aryl- or vinyl-substituted furanones
Heck Alkenes Palladium catalyst, base Alkene-substituted furanones
Sonogashira Terminal alkynes Palladium catalyst, Copper(I) co-catalyst Alkyne-substituted furanones

Reductive Debromination Reactions

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. For instance, base-promoted debrominative aromatization has been used to convert spirocyclic compounds containing a 3-bromofuran (B129083) moiety into 2-aryl-3-bromofurans. researchgate.net While this is not a direct debromination of the starting furanone, it highlights a pathway where the bromine atom is retained while the ring system is altered. Direct reductive debromination would likely proceed via standard methods for reducing aryl or vinyl halides.

Reactivity of the Furanone Ring System

The furanone ring in this compound is an α,β-unsaturated lactone, which imparts specific reactivity to the ring system itself.

Electrophilic and Nucleophilic Additions

The conjugated system of the furanone ring is susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Additions: The double bond within the furanone ring can react with electrophiles. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones can undergo reactions with arenes and heteroarenes in the presence of an acid catalyst, which can be considered an electrophilic aromatic substitution on the arene. nih.gov

Nucleophilic Additions: The furanone ring, particularly the carbon-carbon double bond, is activated towards nucleophilic attack due to the electron-withdrawing effect of the carbonyl group. This is exemplified by the Michael addition reaction. In the synthesis of 3-bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one, the reaction proceeds via a tandem Michael addition-elimination mechanism. researchgate.net

Ring-Opening Reactions and Transformations to Other Heterocycles

The furanone ring can undergo ring-opening reactions under certain conditions, leading to the formation of acyclic compounds or allowing for rearrangement into other heterocyclic systems. rsc.org

Ring-Opening Reactions: In the presence of bases, 3,4-dihalomuco acids, which are related to furanones, can exist in equilibrium with their open-chain forms. nih.gov This open form can then react with various nucleophiles. nih.gov Furan (B31954) ring-opening reactions are a valuable tool in organic synthesis for creating diverse molecular structures. rsc.org

Transformations to Other Heterocycles: The furanone scaffold can serve as a precursor for the synthesis of other heterocyclic systems. For example, 3-bromofurans, which can be derived from furanones, are suitable substrates for intramolecular Ullmann C-N bond coupling to construct 4H-furo[3,2-b]indoles. researchgate.net Additionally, various synthetic methods exist for the creation of furan and pyrrole (B145914) derivatives from appropriate starting materials, highlighting the potential for transforming the furanone ring. organic-chemistry.orgorganic-chemistry.org

Cycloaddition Reactions (e.g., Diels-Alder)

The furan-2(5H)-one core of this compound contains a conjugated system that can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction for many furan derivatives. researchgate.net However, the reactivity of the furan ring in Diels-Alder reactions can be influenced by substituents. In the case of this compound, the electron-withdrawing nature of the carbonyl group and the bromine atom deactivates the diene system, making it less reactive towards typical dienophiles compared to simple furans.

Theoretical studies on the ionic Diels-Alder (I-DA) reaction of 3-bromofuran with a highly electron-deficient dienophile have shown that the reaction can proceed with high regio- and stereoselectivity. rsc.org This suggests that with sufficiently reactive dienophiles, this compound could undergo cycloaddition. The regioselectivity would be dictated by the electronic effects of the bromo and methyl substituents.

Beyond the classic Diels-Alder reaction, the double bond in the butenolide ring can also act as a dipolarophile in Huisgen 1,3-dipolar cycloadditions. organic-chemistry.org This type of reaction involves a 1,3-dipole and leads to the formation of five-membered heterocyclic rings. The electron-deficient nature of the double bond in this compound, enhanced by the adjacent carbonyl group and bromine atom, would make it a suitable partner for electron-rich 1,3-dipoles like azides or nitrile oxides.

Table 1: Predicted Diels-Alder Reactions of this compound

DienophileReaction ConditionsExpected Product
Maleic anhydrideHigh temperature, neat or high-boiling solventBicyclic adduct
N-PhenylmaleimideLewis acid catalysis (e.g., ZnCl₂)Bicyclic imide adduct
Dimethyl acetylenedicarboxylateHigh pressureAromatized bicyclic adduct

Table 2: Predicted 1,3-Dipolar Cycloaddition Reactions of this compound

1,3-DipoleReaction ConditionsExpected Product
Phenyl azideThermalTriazoline adduct
Benzonitrile oxideBase (e.g., Et₃N)Isoxazoline adduct
DiazomethaneEther, 0 °C to rtPyrazoline adduct

Transformations Involving the Methyl Group

The methyl group at the 4-position of the furanone ring is allylic and can undergo a variety of transformations characteristic of such a position. These reactions often proceed via radical or anionic intermediates.

One common reaction is free radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would selectively introduce a bromine atom at the methyl group, yielding 3-bromo-4-(bromomethyl)furan-2(5H)-one. This product would be a highly versatile intermediate for further nucleophilic substitutions.

Oxidation of the methyl group is also a feasible transformation. Depending on the oxidizing agent, the methyl group could be converted to a formyl group (aldehyde), a carboxyl group, or a hydroxyl group. For instance, selenium dioxide (SeO₂) is known for the allylic oxidation of methyl groups to aldehydes. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially lead to the corresponding carboxylic acid.

Condensation reactions are also possible. In the presence of a strong base, the methyl group can be deprotonated to form an allylic anion. This anion can then react with various electrophiles, such as aldehydes or ketones, in an aldol-type condensation to form a new carbon-carbon bond.

Table 3: Potential Transformations of the Methyl Group

Reagent(s)Reaction TypePotential Product
N-Bromosuccinimide (NBS), AIBNRadical Halogenation3-Bromo-4-(bromomethyl)furan-2(5H)-one
Selenium dioxide (SeO₂)Allylic Oxidation3-Bromo-4-formylfuran-2(5H)-one
Potassium permanganate (KMnO₄)Oxidation3-Bromo-2,5-dihydro-2-oxofuran-4-carboxylic acid
LDA, then BenzaldehydeAldol (B89426) Condensation3-Bromo-4-(2-hydroxy-2-phenylethyl)furan-2(5H)-one

Photochemical and Electrochemical Reactions

The conjugated system and the presence of a carbonyl group in this compound suggest that it will be photochemically active. Upon irradiation with UV light, α,β-unsaturated carbonyl compounds can undergo a variety of reactions. One possibility is a [2+2] cycloaddition with an alkene to form a cyclobutane (B1203170) ring, known as the Paterno-Büchi reaction, although this is more common with carbonyls reacting with olefins. msu.edu Intramolecular rearrangements are also a common photochemical pathway for cyclic dienones. msu.edu For instance, irradiation could lead to rearrangements involving the furanone ring, potentially leading to bicyclic lactones.

The bromine atom on the double bond could also be a site for photochemical reactions. Carbon-halogen bonds can undergo homolytic cleavage upon UV irradiation, which would generate a vinyl radical. This highly reactive intermediate could then participate in a variety of subsequent reactions, such as hydrogen abstraction or dimerization.

Table 4: Plausible Photochemical Reactions

Reaction TypeConditionsPotential Outcome
[2+2] CycloadditionUV light, alkeneFormation of a cyclobutane-fused lactone
PhotorearrangementUV lightIsomerization to a bicyclic lactone
C-Br Bond CleavageUV lightFormation of a vinyl radical intermediate

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Methylfuran 2 5h One

Elucidation of Reaction Pathways

The reaction pathways of 3-Bromo-4-methylfuran-2(5H)-one are largely dictated by the electrophilic nature of the furanone core and the presence of a good leaving group (bromide) at the C3 position, as well as the methyl group at C4. The conjugated system, including the carbonyl group and the double bond, offers several sites for nucleophilic attack.

One of the primary reaction pathways for similar 3,4-dihalo-2(5H)-furanones involves nucleophilic substitution . mdpi.comnih.gov Depending on the reaction conditions and the nucleophile, substitution can occur at different positions. For this compound, the most probable site for nucleophilic attack is the C3 position, leading to the displacement of the bromide ion. This is a common pathway for halo-substituted furanones. mdpi.com

Another significant reaction pathway involves the ring-opening of the furanone core. mdpi.comnih.gov In the presence of a base, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with an acyclic form. nih.gov This open-chain intermediate can then react with various nucleophiles. mdpi.comnih.gov For this compound, a similar ring-opening mechanism could be triggered by strong bases, leading to the formation of a reactive intermediate that can undergo further transformations.

C-C bond formation reactions are also a key aspect of the reactivity of related furanones. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones react at the C5 position with compounds having an active hydrogen atom in the presence of a Lewis acid catalyst, a reaction classified as a Knoevenagel condensation. mdpi.comnih.gov While this compound lacks the C5-hydroxyl group, analogous C-C bond forming reactions at other positions, potentially mediated by organometallic reagents, are conceivable.

Transition State Analysis and Energy Profiles

Detailed transition state analysis and energy profiles for reactions specifically involving this compound are not extensively documented in the public domain. However, computational studies on related systems, such as the condensation reactions of other heterocyclic compounds, provide a framework for understanding the potential transition states. rsc.org

For a nucleophilic substitution reaction at the C3 position, the reaction would likely proceed through a transition state where the nucleophile is forming a bond to C3 while the C-Br bond is breaking. The geometry and energy of this transition state would be influenced by the nature of the nucleophile, the solvent, and any catalysts present.

In the case of a base-catalyzed ring-opening, the energy profile would feature a transition state for the initial deprotonation (if an acidic proton is available) or nucleophilic attack leading to the cleavage of the ester bond. The subsequent reactions of the ring-opened intermediate would have their own distinct transition states and energy profiles.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, would be a powerful tool to model these reaction pathways. Such studies could elucidate the structures of intermediates and transition states, calculate activation energies, and provide a detailed understanding of the reaction mechanism at a molecular level.

Kinetic and Thermodynamic Studies

Kinetic studies would involve measuring the rate of reaction of this compound with various reagents under different conditions (e.g., temperature, concentration). This data would allow for the determination of the rate law, activation parameters (such as the Arrhenius activation energy), and provide insights into the rate-determining step of the reaction.

Thermodynamic studies would focus on the equilibrium position of reversible reactions involving this compound. By measuring the equilibrium constant at different temperatures, the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) changes for the reaction could be determined. This information is crucial for predicting the spontaneity and extent of a reaction.

A comparative study of the kinetics and thermodynamics of this compound with other substituted furanones could provide valuable structure-reactivity relationships. For instance, comparing its reactivity to the corresponding chloro- or iodo-analogs would highlight the effect of the leaving group on the reaction rate and equilibrium.

Solvent and Catalyst Effects on Reactivity

The choice of solvent and the use of catalysts can have a profound impact on the reactivity of this compound and the distribution of products.

Solvent Effects: The polarity of the solvent can influence the rate of nucleophilic substitution reactions. Polar aprotic solvents, such as THF, are known to be effective for reactions involving 5-alkyloxy-3,4-dihalo-2(5H)-furanones. researchgate.net For reactions proceeding through ionic intermediates or transition states, polar protic solvents might be more suitable as they can solvate both cations and anions.

Catalyst Effects: Lewis acids are effective catalysts for certain reactions of furanone derivatives. For example, indium(III) acetate (B1210297) has been used to catalyze the Knoevenagel condensation of 3,4-dihalo-5-hydroxy-2(5H)-furanones. mdpi.comnih.gov Similarly, zinc chloride and scandium triflate have been employed in Mukaiyama aldol (B89426) reactions with these substrates. mdpi.com It is plausible that Lewis acids could also activate this compound towards nucleophilic attack by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the ring.

Base catalysis is also significant, particularly in reactions that may involve a ring-opening mechanism. mdpi.comnih.gov The choice of base, from mild bases like triethylamine (B128534) to stronger bases, can influence the reaction pathway and product selectivity.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Methylfuran 2 5h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. While specific experimental spectra for 3-Bromo-4-methylfuran-2(5H)-one are not widely available in peer-reviewed literature, its chemical shifts can be reliably predicted based on established principles and data from analogous structures. The structure contains three distinct proton environments and five carbon environments.

The expected ¹H NMR spectrum would feature signals for the methyl protons (CH ₃) and the diastereotopic methylene (B1212753) protons at the C5 position (-O-CH ₂-). The methyl group, being attached to a double bond, would appear as a singlet in the vinylic methyl region. The methylene protons adjacent to the ester oxygen would likely appear as a singlet.

In ¹³C NMR, distinct signals would correspond to the carbonyl carbon (C2), the two sp² carbons of the double bond (C3 and C4), the sp³ carbon of the methylene group (C5), and the methyl carbon. The carbon atom attached to the bromine (C3) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
CH ₃-C4¹H~2.0 - 2.2Singlet (s)Vinylic methyl group, deshielded by the double bond.
CH ₂-O¹H~4.7 - 4.9Singlet (s)Methylene protons adjacent to the electron-withdrawing ester oxygen.
C2¹³C~170 - 172-Carbonyl carbon of an α,β-unsaturated lactone.
C3¹³C~125 - 130-Olefinic carbon directly bonded to bromine.
C4¹³C~145 - 150-Olefinic carbon substituted with a methyl group.
C5¹³C~70 - 75-Methylene carbon adjacent to the ester oxygen.
C H₃¹³C~10 - 15-Methyl carbon.

To confirm these assignments unambiguously, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC would correlate the proton signals with their directly attached carbon atoms, while HMBC would reveal long-range (2-3 bond) correlations, confirming the connectivity of the molecular backbone (e.g., correlation from the methyl protons to C3 and C4).

Solid-State NMR (ssNMR) could provide further structural information if the compound is crystalline. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the orientation of the molecule within the magnetic field. mdpi.com Techniques like Magic-Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra, which can reveal information about crystal packing, molecular conformation in the solid state, and the presence of polymorphism. mdpi.comnih.gov

Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS for Fragmentation Analysis)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound (C₅H₅BrO₂). This allows for the calculation of its elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. The presence of a single bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which would show two signals of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation of a selected precursor ion. In a typical Electron Ionization (EI) source, the molecular ion is formed and then undergoes fragmentation. The study of related 3(2H)-furanones provides a basis for predicting the fragmentation pattern. imreblank.ch Key fragmentation pathways would involve the loss of the bromine atom, the carbonyl group, and cleavage of the furanone ring.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

m/z (mass/charge)Proposed Fragment IonFormulaNotes
176/178[M]⁺[C₅H₅BrO₂]⁺Molecular ion, showing the characteristic 1:1 isotopic pattern for bromine.
148/150[M - CO]⁺[C₄H₅BrO]⁺Loss of a neutral carbon monoxide molecule from the lactone ring.
97[M - Br]⁺[C₅H₅O₂]⁺Loss of a bromine radical, a common fragmentation for bromo-compounds.
69[C₄H₅O]⁺[C₄H₅O]⁺Subsequent loss of CO from the [M-Br]⁺ ion.
54[C₃H₂O]⁺[C₃H₂O]⁺Further fragmentation involving ring cleavage.
43[C₂H₃O]⁺[C₂H₃O]⁺Acylium ion, a common fragment in carbonyl compounds.

Analytical methods developed for other halogenated hydroxyfuranones often use MS/MS for selective and sensitive quantification. nih.govnih.gov This involves selecting the molecular ion as the precursor and monitoring specific, high-abundance product ions, a technique known as Multiple Reaction Monitoring (MRM).

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy would show strong absorption bands for the key functional groups. The most prominent feature would be the C=O stretching vibration of the α,β-unsaturated lactone, which is expected at a relatively high wavenumber due to the ring strain and electronic effects. Another key absorption would be the C=C stretching of the double bond within the ring.

Raman Spectroscopy , being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. It would also detect the C=O and C=C stretching vibrations. The C-Br stretch, which can be weak in the IR spectrum, may be more readily observable in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental measurements to perform a complete assignment of the vibrational modes. libretexts.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)SpectroscopyNotes
C-H Stretch (methyl)2900 - 3000IR, RamanAliphatic C-H vibrations.
C=O Stretch (lactone)1750 - 1780IR (strong)High frequency due to α,β-unsaturation and ring strain.
C=C Stretch1650 - 1680IR, RamanAlkene double bond within the five-membered ring.
C-O Stretch (ester)1150 - 1250IR (strong)Stretching of the C-O bonds within the lactone ring.
C-Br Stretch500 - 650IR, RamanVibration of the carbon-bromine bond.

Data from the related compound 3-Bromofuran-2(5H)-one shows available vapor-phase IR spectra that can be used as a reference for these assignments. nih.gov

X-ray Crystallography of this compound and its Derivatives

While the crystal structure of this compound itself has not been reported in crystallographic databases, data from highly substituted derivatives provide critical insights into the geometry of the brominated furanone ring. For example, the structure of 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one has been solved. researchgate.net Analysis of this derivative reveals that the furanone ring is nearly planar and shows how intermolecular forces, such as weak C-H···O and C-H···Br interactions, dictate the crystal packing. researchgate.net

Table 4: Representative Crystallographic Data for a Brominated Furanone Derivative

ParameterValue for 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one researchgate.net
Chemical FormulaC₁₁H₁₆BrNO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.681
b (Å)10.481
c (Å)19.947
β (°)103.312
Volume (ų)2579.9
Z (molecules/unit cell)8

Such studies confirm the core planarity of the furanone ring and provide experimental values for bond lengths like C=O, C=C, and C-Br within this specific chemical environment. It is important to note that when working with brominated compounds, X-ray radiation can sometimes induce debromination, which must be considered during data collection and analysis. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light and are exclusively used for the analysis of chiral molecules.

The parent compound, This compound, is achiral as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not produce a CD or VCD signal.

However, this class of compounds is of great interest in flavor and fragrance chemistry, where many naturally occurring furanone derivatives are chiral. acs.org For these chiral derivatives, chiroptical spectroscopy is a crucial tool for assigning the absolute configuration (R/S) of stereocenters. For instance, VCD, coupled with quantum chemical calculations, has been successfully used to unravel the previously ambiguous absolute configurations of important flavor compounds like 2,5-dimethyl-4-methoxy-3(2H)-furanone. acs.orgnih.govresearchgate.net In these studies, the experimental VCD spectrum of an enantiomer is compared to the theoretically calculated spectrum for the R or S configuration, allowing for an unambiguous assignment. acs.org This approach has proven more reliable than historical methods that relied on comparing the sign of optical rotation between structurally similar molecules. nih.gov

Hyphenated Spectroscopic Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a GC column before entering the mass spectrometer for detection. This technique is widely used for the analysis of furan (B31954) and its derivatives in various matrices. nih.govmdpi.com The use of a triple quadrupole mass spectrometer in MRM mode allows for highly selective and sensitive detection, even at trace levels. nih.govshimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative technique that is preferred for compounds that are not sufficiently volatile or are thermally labile. While the target compound is likely amenable to GC-MS, LC-MS would be the method of choice for analyzing its non-volatile derivatives or for monitoring its presence in complex aqueous samples without extensive sample preparation.

Table 5: Typical Parameters for GC-MS Analysis of Furanone Compounds

ParameterTypical SettingReference
Gas Chromatograph (GC)
ColumnHP-5MS (low-polarity) or WAX (polar) nih.govmdpi.com
Injection ModeSplit/Splitless or SPME mdpi.com
Carrier GasHelium nih.gov
Temperature ProgramRamped, e.g., 40°C to 250°C nih.gov
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) nih.gov
Detection ModeFull Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) nih.govshimadzu.com

Computational and Theoretical Studies on 3 Bromo 4 Methylfuran 2 5h One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like 3-Bromo-4-methylfuran-2(5H)-one. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure and predict various molecular attributes with high accuracy.

The electronic structure of furanone-type compounds has been a subject of detailed theoretical investigation. Natural Bond Orbital (NBO) analysis, for instance, reveals important details about the electronic structure and dominant intramolecular interactions. core.ac.uk For the parent compound, 2(5H)-furanone, studies have focused on the influence of the carbonyl group and the endocyclic oxygen on the electron distribution within the five-membered ring. core.ac.uk The introduction of a bromine atom at the C3 position and a methyl group at the C4 position in this compound is expected to significantly perturb this electronic landscape. The electronegative bromine atom would act as an electron-withdrawing group, while the methyl group would be electron-donating. These substitutions influence the aromaticity, bond orders, and atomic charges across the molecule.

Illustrative Data Table: Predicted Atomic Charges for a Substituted Furanone

Atom Predicted Charge (e)
O (carbonyl) -0.65
C (carbonyl) +0.75
O (ring) -0.40
C (alpha) -0.10
C (beta) +0.05
Br -0.08
C (methyl) -0.20
H (methyl) +0.07

This table is illustrative and based on general principles of electron distribution in similar molecules.

The geometry of the furanone ring is a critical determinant of its reactivity. Computational studies on 2(5H)-furanone and its derivatives have shown that the five-membered ring is nearly planar, though slight puckering can occur. core.ac.uk For this compound, geometry optimization using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be the first step in any theoretical analysis. core.ac.uk This would yield the most stable three-dimensional arrangement of the atoms, providing optimized bond lengths, bond angles, and dihedral angles. Conformer analysis would also be important to identify any other low-energy structures, although the rigid ring structure limits the conformational freedom.

Illustrative Data Table: Optimized Geometrical Parameters for a Furanone Ring

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.21
C-O (ring) 1.38
C-C (ring) 1.48
C=C (ring) 1.34
O-C-C (ring) 110.5
C-C-C (ring) 108.0
C-O-C-C 1.5

This table is illustrative and based on typical values for furanone rings.

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. rsc.orgnih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts that, when scaled, show excellent agreement with experimental data. rsc.org For this compound, such calculations would predict the chemical shifts for the protons of the methyl group and any protons on the furanone ring, as well as for all the carbon atoms. These predictions can aid in the assignment of experimental spectra.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is another key output of quantum chemical calculations. core.ac.uk These frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. wikipedia.org For furanone derivatives, the carbonyl (C=O) stretching frequency is a particularly strong and characteristic band. core.ac.ukssbodisha.ac.in The calculated frequencies for the C-Br stretch, C-H stretches of the methyl group, and various ring vibrations would provide a theoretical vibrational spectrum that can be compared with experimental results to confirm the structure of the molecule. wikipedia.org

Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Mode Predicted Frequency (cm⁻¹)
C=O Stretching 1780 - 1800
C=C Stretching 1650 - 1680
C-Br Stretching 550 - 650
C-H (methyl) Asymmetric Stretching 2960 - 2980
C-H (methyl) Symmetric Stretching 2870 - 2890

This table is illustrative and based on typical ranges for these functional groups.

Molecular Dynamics Simulations

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.govresearchgate.netresearchgate.netmdpi.com In a QSRR study, a set of molecular descriptors (numerical values that encode structural, electronic, or physicochemical features of the molecules) is calculated for a series of related compounds. mdpi.com These descriptors are then correlated with experimentally determined reactivity data (e.g., reaction rate constants) using statistical methods like multiple linear regression or machine learning algorithms. nih.govresearchgate.net For a series of substituted furanones including this compound, a QSRR model could be developed to predict their reactivity in a particular chemical transformation. This would involve calculating descriptors such as electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and topological indices. The resulting model could then be used to predict the reactivity of new, unsynthesized furanone derivatives.

Illustrative Data Table: Examples of Molecular Descriptors for QSRR

Descriptor Type Example Descriptors
Electronic HOMO energy, LUMO energy, Dipole moment, Atomic charges
Steric Molecular volume, Surface area, Ovality
Topological Wiener index, Balaban index, Kier shape indices
Physicochemical LogP, Molar refractivity

This table provides examples of descriptor types commonly used in QSRR studies.

Applications of 3 Bromo 4 Methylfuran 2 5h One and Its Derivatives

Building Block in the Synthesis of Complex Organic Molecules

The furanone core of 3-Bromo-4-methylfuran-2(5H)-one is a valuable starting point for constructing more intricate molecular frameworks. Its inherent reactivity allows for a wide array of chemical modifications, establishing it as a key component in the synthesis of natural products and sophisticated heterocyclic systems.

Total Synthesis of Natural Products (Non-Clinical Focus)

The utility of this compound and its structural analogs as precursors in the total synthesis of natural products is a subject of ongoing research. The butenolide motif, central to this compound, is a common feature in numerous naturally occurring molecules. The presence of the bromine atom allows for strategic carbon-carbon bond formations through various cross-coupling reactions, which are fundamental in assembling the complex carbon skeletons of natural products.

Precursor for Advanced Heterocyclic Scaffolds

The chemical adaptability of this compound makes it a valuable precursor for a wide range of heterocyclic structures. researchgate.net The bromine atom can be readily substituted by a variety of nucleophiles, and the lactone ring can be chemically altered or opened to yield different heterocyclic systems. This adaptability facilitates the creation of diverse compound libraries with potential uses across various chemical disciplines. For instance, reactions of similar bromo-butenolides can lead to the formation of substituted furans and pyridazinones. researchgate.net

Ligand and Catalyst Development in Organic Transformations

While direct applications of this compound as a ligand or catalyst are not widely reported, its derivatives hold considerable potential in this domain. researchgate.net The furanone structure can be chemically modified to include atoms like nitrogen or phosphorus, which can coordinate with metal centers to form catalysts. researchgate.net The development of novel ligands is essential for advancing transition-metal-catalyzed reactions, and heterocyclic compounds derived from this furanone could provide unique steric and electronic properties to control the outcomes of catalytic processes.

Applications in Materials Science (e.g., Polymer Precursors, Functional Materials)

In the field of materials science, this compound shows promise as a monomer or a precursor to monomers for polymerization reactions. The double bond within the furanone ring can potentially engage in polymerization. Furthermore, the bromine atom provides a site for post-polymerization modification, enabling the introduction of various functional groups to customize the properties of the resulting polymer. This could pave the way for the development of functional materials with tailored optical, electronic, or thermal characteristics.

Role in Agricultural Chemistry (e.g., Agrochemical Intermediates)

Butenolides, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities. smolecule.com This has prompted investigations into their potential as agrochemicals. smolecule.comfishersci.com The compound this compound can act as a crucial intermediate in the synthesis of more complex molecules with potential herbicidal, insecticidal, or fungicidal properties. smolecule.comfishersci.com The bromine atom offers a convenient point for synthetic alterations to enhance biological activity and other properties necessary for agricultural applications.

Environmental Chemistry and Degradation Studies

The environmental behavior of halogenated organic compounds is a critical area of scientific inquiry. Studies on the degradation of compounds structurally related to this compound are vital for understanding their environmental impact. For instance, research on the atmospheric degradation of 3-methylfuran (B129892) has shown that it reacts with atmospheric oxidants, leading to the formation of various products, including hydroxy-methylfuranones. researchgate.netcopernicus.org The degradation of such compounds can proceed through multiple pathways, including microbial action and photochemical reactions. nih.gov Research in this area helps in assessing the persistence and potential for bioaccumulation of these chemicals in the environment. nih.gov

Interactive Data Table: Research Findings on Related Furanone Compounds

Compound/Study FocusKey FindingsResearch Area
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) Detected in drinking water; stability is pH and temperature-dependent. nih.govEnvironmental Chemistry
(Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8) Reduces persister formation in Pseudomonas aeruginosa and Escherichia coli. smolecule.comMicrobiology
Atmospheric degradation of 3-methylfuran Main reaction path is addition to the double bond, followed by ring opening. researchgate.netcopernicus.orgAtmospheric Chemistry
4-amino-2(5H)-furanones Have demonstrated antibacterial and antibiotic activity against MRSA. researchgate.netMedicinal Chemistry

Role in Environmental Cycles (Excluding Ecotoxicity Profiles)

The journey of this compound and its derivatives through the environment is part of the larger biogeochemical bromine cycle. wikipedia.orgresearchgate.net This cycle involves the transformation and transport of bromine through the atmosphere, land, and water.

Sources and Entry into the Environment: Halogenated furanones are known to be natural products synthesized by marine organisms, particularly the red algae Delisea pulchra. nih.govnih.gov This represents a natural source and a direct release of these compounds into the marine environment. From the ocean, bromine compounds can enter the atmosphere through sea spray aerosols. wikipedia.org

Transport and Fate in Soil and Water: Once in the environment, the mobility of brominated compounds is a key factor in their distribution. Bromide (Br⁻), the ion formed from the breakdown of organobromine compounds, is known to be highly mobile in soils and sediments due to limited adsorption. wikipedia.org This mobility allows it to move readily through soils into groundwater and eventually to rivers and oceans, contributing to its cycling. pressbooks.pub Bacteria in soils and sediments can facilitate the release of bromide into the water through respiration. wikipedia.org

Atmospheric Cycle: In the atmosphere, the degradation of furan (B31954) derivatives like 3-methylfuran proceeds through reactions with oxidants such as OH radicals (during the day) and NO₃ radicals (at night). researchgate.netcopernicus.org These reactions can lead to the formation of secondary products and contribute to atmospheric chemistry. researchgate.net Bromine compounds, in general, play a significant role in the atmosphere, where reactive bromine (Br) can be released from organobromine compounds via photolysis. wikipedia.org This reactive bromine can participate in catalytic cycles that affect atmospheric composition. wikipedia.orgresearchgate.net The calculated atmospheric lifetime for the related compound 3-methylfuran is short, on the order of hours, suggesting that its derivatives would also be actively transformed in the atmosphere. copernicus.org

Table 2: Role of Brominated Furanones in Environmental Cycles
Environmental SphereRole and ProcessKey Findings
Biosphere/HydrosphereSource and ReleaseNaturally produced by marine algae like Delisea pulchra, releasing them directly into the ocean. nih.govnih.gov
Lithosphere/HydrosphereTransport in Soil and WaterDegradation can release bromide (Br⁻), which is highly mobile in soil and groundwater. wikipedia.org This facilitates transport to larger water bodies.
AtmosphereAtmospheric ChemistryTransport from the ocean via sea spray. wikipedia.org Subsequent atmospheric degradation by radicals (OH, NO₃) likely leads to rapid transformation. researchgate.netcopernicus.org Contributes to the overall atmospheric bromine cycle. researchgate.net

Biological and Biochemical Interactions of 3 Bromo 4 Methylfuran 2 5h One Analogues Molecular and Mechanistic Focus

Interference with Bacterial Quorum Sensing Systems (QS)

Molecular Mechanisms of QS Inhibition (e.g., LuxR Binding, AI-1/AI-2 Interference)

The molecular mechanisms by which 3-bromo-4-methylfuran-2(5H)-one analogues inhibit quorum sensing are multifaceted, primarily involving the disruption of signal reception and, in some cases, signal synthesis.

Interference with AI-1/AHL Signaling and LuxR-type Receptors: Many Gram-negative bacteria utilize N-acylhomoserine lactones (AHLs or AI-1) as their primary signaling molecules, which bind to transcriptional regulators of the LuxR family. nih.gov Brominated furanones are structural analogues of AHLs and can interfere with this system by competing with the native AHL molecules for binding to the LuxR-type receptor. nih.govoup.com For instance, the synthetic furanone C-30, a brominated derivative, has been shown to bind to LasR, a key QS receptor in Pseudomonas aeruginosa. nih.gov This binding can render the protein dysfunctional by failing to induce the necessary conformational changes required for its activation. nih.gov Furthermore, some furanones have been reported to decrease the cellular concentration of the LuxR protein itself, possibly by promoting its instability or degradation. psu.edu This dual action—competitive binding and receptor destabilization—effectively quenches the QS signal. nih.govpsu.edu

Interference with AI-2 Signaling: The AI-2 signaling system is utilized for interspecies communication among a wide range of bacteria. psu.edunih.gov Brominated furanones have demonstrated the ability to disrupt AI-2-mediated QS. psu.edunih.gov One proposed mechanism is the inhibition of AI-2 synthesis through the inactivation of the LuxS enzyme. ucc.ie LuxS is essential for the production of 4,5-dihydroxy-2,3-pentanedione (DPD), the precursor to the active AI-2 signal molecule. psu.edu Evidence suggests that brominated furanones can covalently bind to and inactivate the LuxS enzyme, thereby halting the production of AI-2. ucc.ie Additionally, synthetic AI-2 analogues have been shown to compete with natural AI-2 for binding to its receptor, LuxP, in Vibrio harveyi, indicating that furanones could also act as receptor antagonists in the AI-2 system. researchgate.net For example, the natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been found to inhibit quorum sensing via both AI-1 and AI-2 in V. harveyi. nih.gov

Impact on Bacterial Persister Cell Formation

Persister cells are a subpopulation of dormant, non-growing bacterial cells that exhibit extreme tolerance to antibiotics. nih.govcloudfront.netnih.gov This tolerance is a major cause of chronic and recurrent infections. cloudfront.net The synthetic furanone analogue, (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8), has been identified as a promising agent against these challenging cells. nih.govcloudfront.netnih.gov

Studies have demonstrated that BF8 can both reduce the formation of persister cells in cultures of P. aeruginosa and E. coli and, crucially, restore antibiotic susceptibility in isolated persister cells. syr.educloudfront.netnih.gov This effect has been observed in both planktonic cultures and within biofilms. nih.govnih.gov While BF8 is a known QS inhibitor, the precise mechanism by which it reverts antibiotic tolerance in persisters may not be solely through QS inhibition. cloudfront.netnih.gov DNA microarray studies revealed that BF8 induces genes encoding oxidoreductases in persister cells of both E. coli and P. aeruginosa. cloudfront.net Interestingly, a QS signaling molecule in P. aeruginosa was also found to restore antibiotic susceptibility in persisters, suggesting a complex relationship between QS and persistence where furanones may act on targets other than the QS system to control persister cells. syr.educloudfront.net

Molecular Interactions with Biomolecules (e.g., Proteins, Enzymes)

The biological activity of this compound analogues stems from their ability to interact directly with key biomolecules, particularly proteins and enzymes, thereby modulating their function. nih.govucc.ie

Enzyme Inhibition Studies

Receptor Binding and Signaling Pathway Modulation

A primary mechanism of action for furanone analogues is their direct binding to bacterial signal receptors, which modulates downstream signaling pathways. nih.govrsc.org As structural mimics of AHL autoinducers, they can function as competitive antagonists at LuxR-type receptors. nih.govoup.com

In P. aeruginosa, the furanone C-30 binds to the ligand-binding site of the LasR receptor. nih.gov This binding, however, fails to trigger the productive conformational changes necessary for the receptor to become active, thus inhibiting the entire Las-dependent QS cascade which controls numerous virulence factors. nih.gov The interaction with the QS network of P. aeruginosa is complex, as furanones have also been shown to inhibit the RhlR receptor, which is part of a parallel QS system. nih.gov Interestingly, while many brominated furanones act as antagonists for the LasR protein, some have demonstrated agonistic (activating) activity towards the RhlR protein, highlighting the nuanced and specific nature of these molecular interactions. rsc.org This differential modulation of QS receptors allows for a fine-tuned disruption of bacterial communication and virulence. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of this compound analogues is intricately linked to their chemical structure. Modifications to the furanone core, the position and nature of the halogen substituent, and the characteristics of the side chains all play a crucial role in modulating their efficacy as inhibitors of bacterial communication and biofilm formation. nih.govucc.ie

A significant body of research has demonstrated that the bromination pattern of the furanone ring and the length of the alkyl chain at the C3 position are major determinants of biological activity. nih.gov For instance, studies on a library of 3-alkyl-5-methylene-2(5H)-furanones have shown that these features have a substantial effect on the inhibition of biofilm formation in Salmonella Typhimurium and quorum sensing-regulated bioluminescence in Vibrio harveyi. nih.gov

A critical finding in SAR studies is the enhanced potency observed with the introduction of a bromine atom on the exocyclic methylene (B1212753) group. nih.gov Specifically, a conjugated exocyclic vinyl bromide on the furanone ring has been identified as a key structural element for the non-toxic inhibition of Escherichia coli biofilm formation. nih.gov In contrast, furanones with monosubstituted bromide groups on saturated carbons tend to exhibit toxicity, which can interfere with the assessment of their anti-biofilm properties. nih.gov

Furthermore, the position of the bromine atom on the furanone ring itself is critical. A bromine atom at the 4-position has been deemed essential for potent biofilm inhibition. ucc.ie The absence of a halogen at this position or the presence of a dibrominated methylene group instead, leads to a significant reduction in activity. ucc.ie

The nature of the substituent at the C3 position also significantly influences activity. Analogues with ethyl, butyl, and hexyl side chains have been shown to effectively inhibit biofilm formation without affecting bacterial growth, whereas longer alkyl chains can lead to a loss of activity, possibly due to reduced aqueous solubility. ucc.ie The following table summarizes the impact of various structural modifications on the anti-biofilm activity of furanone analogues.

Structural Modification Impact on Anti-Biofilm Activity Reference
Bromination at C4-positionCritical for potent inhibition ucc.ie
Conjugated exocyclic vinyl bromideImportant for non-toxic inhibition nih.gov
Alkyl chain length at C3Optimal with ethyl, butyl, or hexyl groups ucc.ie
Bromination of the alkyl chainSignificantly increases activity ucc.ie
Non-halogenated furanoneNo significant quorum sensing inhibition ucc.ie

Development of Biochemical Probes and Tools

The inherent reactivity and biological activity of furanone derivatives have led to their exploration as biochemical probes and tools for studying cellular processes. Their ability to interact with biological molecules has been harnessed to develop fluorescent labels and probes for various applications. mdpi.com

For example, certain diaryl-furanone derivatives, which are structurally distinct from the brominated furanones discussed above but share the core furanone scaffold, have been utilized as fluorogenic reagents for the detection of primary amines in analytical biochemistry. mdpi.com Compounds like fluorescamine (B152294) and MDPF react with primary amines to yield highly fluorescent products, enabling their use in techniques such as electrophoresis and chromatography, as well as for the fluorescent labeling of proteins. mdpi.com

The synthesis of furanone analogues with reporter groups, such as fluorescent tags or photo-affinity labels, represents a promising avenue for the development of more sophisticated biochemical probes. These tools could enable the direct visualization of the subcellular localization of the furanone inhibitors and the identification of their specific binding partners within the bacterial cell, providing deeper insights into their mechanism of action.

Future Perspectives and Emerging Research Directions for 3 Bromo 4 Methylfuran 2 5h One

Exploration of Unexplored Synthetic Pathways and Methodologies

The development of novel and efficient synthetic routes is paramount to unlocking the full potential of 3-Bromo-4-methylfuran-2(5H)-one. While classical methods for furanone synthesis, such as the bromination and dehydrobromination of dihydrofuranones, exist, future research is expected to focus on more sophisticated and atom-economical strategies. thieme-connect.de

One promising avenue is the exploration of tandem or cascade reactions , where multiple chemical transformations occur in a single pot. This approach minimizes waste, reduces purification steps, and can lead to the rapid assembly of complex molecular architectures from simple precursors. For instance, a tandem Michael addition-elimination reaction has been utilized to synthesize a related 4-amino-2(5H)-furanone derivative. Investigating similar strategies for the introduction of the methyl group and subsequent bromination could yield more efficient pathways to the target molecule.

Another area of interest is the development of novel cyclization reactions . Research into ruthenium-catalyzed oxidative cyclocarbonylation of specific allylic alcohols has demonstrated a new route to 2(5H)-furanones. rsc.org Adapting such catalytic systems to accommodate the required substitution pattern of this compound could represent a significant synthetic advancement. Furthermore, exploring non-enzymatic formation pathways from carbohydrate precursors under physiological conditions could reveal entirely new biomimetic synthetic strategies. nih.gov

Potential Synthetic StrategyDescriptionAdvantages
Tandem Reactions Multiple bond-forming events occur sequentially in a single reaction vessel.Increased efficiency, reduced waste, step economy.
Catalytic Cyclizations Use of a catalyst (e.g., transition metal) to facilitate the formation of the furanone ring.High selectivity, potential for asymmetric synthesis, milder reaction conditions.
Biomimetic Synthesis Mimicking natural biosynthetic pathways, potentially from carbohydrate sources.Use of renewable feedstocks, environmentally benign conditions.
Photochemical Methods Using light to initiate key bond-forming or functionalization steps.Unique reactivity, high degree of control, potential for novel transformations.

Advanced Catalytic Transformations for Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic efforts, and the synthesis of this compound is no exception. Future research will likely pivot towards advanced catalytic transformations that are not only efficient but also environmentally benign.

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, which is crucial for sustainable industrial processes. nih.gov The use of solid catalysts like zeolites, polyoxometalates, and supported non-noble metals for the transformation of biomass-derived furanics is a rapidly growing field. nih.govtaylorfrancis.com Developing heterogeneous catalysts that can selectively brominate a 4-methylfuran-2(5H)-one precursor would be a major step towards a greener synthesis.

Electrocatalysis is another emerging sustainable strategy. A recent study demonstrated the electrocatalytic oxidation of renewable furfural (B47365) to 5-hydroxy-2(5H)-furanone using metal chalcogenide catalysts. rsc.org This highlights the potential of using electricity as a clean reagent to drive key transformations in furanone synthesis, potentially offering a route from biomass-derived furfural to precursors of our target molecule.

Finally, biocatalysis , using enzymes to perform specific chemical transformations, represents the ultimate in green chemistry. While not yet applied to this compound specifically, the potential for enzymatic halogenation or other modifications could lead to highly selective and sustainable synthetic routes.

Discovery of Novel Applications in Emerging Fields

The true value of a synthetic building block like this compound is realized through its application. The furanone core is a well-known pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov

A key area of future research is in antimicrobial therapies , particularly in combating biofilm formation. Halogenated furanones, isolated from marine algae, are known to inhibit quorum sensing, the cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation. nih.gov Synthetic brominated furanones have shown promise in inhibiting quorum sensing and the type III secretion system in Pseudomonas aeruginosa, thereby reducing its virulence. nih.gov Investigating the efficacy of this compound as a quorum sensing inhibitor or as part of a synergistic combination with existing antibiotics could lead to new treatments for drug-resistant infections. nih.gov

Beyond medicine, the unique reactivity of the brominated furanone ring could be exploited in materials science . The furan (B31954) ring is a bio-based building block that can be used in the synthesis of novel polymers. The bromine atom provides a reactive handle for further functionalization or for polymerization reactions, such as Suzuki-Miyaura or Sonogashira coupling reactions, which have been used to create derivatives of other furan-containing natural products. researchgate.net This could lead to the development of new, potentially recyclable or biodegradable, plastics and resins.

Integration with Machine Learning and Computational Design in Chemical Research

The synergy between computational chemistry and machine learning is set to revolutionize chemical research. nih.govresearchgate.net These tools can dramatically accelerate the discovery and optimization of synthetic routes and the design of molecules with desired properties.

Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose entire synthetic pathways. uio.no For a molecule like this compound, ML could be used to screen potential unexplored synthetic strategies (Section 9.1) or identify the most promising catalysts for sustainable transformations (Section 9.2).

Computational design and virtual screening can be used to predict the biological activity or material properties of furanone derivatives before they are ever synthesized in the lab. ethz.ch By creating computational models of biological targets (e.g., bacterial quorum sensing receptors), researchers can dock virtual libraries of furanone derivatives, including this compound, to predict their binding affinity and potential efficacy. nih.gov This in silico approach saves significant time and resources, allowing researchers to focus on synthesizing only the most promising candidates.

Computational ApproachApplication in Furanone ResearchPotential Impact for this compound
Reaction Prediction (ML) Predicting the products and yields of novel synthetic reactions for furanones.Accelerates the discovery of efficient and novel synthetic routes.
Catalyst Design (ML/CompChem) Designing new catalysts with enhanced activity and selectivity for furan transformations.Enables more sustainable and efficient synthesis.
Virtual Screening (CompChem) Screening large libraries of virtual furanone derivatives for potential biological activity.Rapidly identifies potential new applications in medicine or agriculture.
QSAR Modeling (ML) Building models that correlate chemical structure with biological activity.Guides the design of more potent and selective furanone-based compounds.

Sustainability and Circular Economy Considerations in Furanone Chemistry

Looking at the bigger picture, the future of furanone chemistry is intrinsically linked to the concepts of sustainability and the circular economy. mdpi.com The chemical industry is undergoing a paradigm shift from a linear "take-make-dispose" model to a circular one, where resources are kept in use for as long as possible. chemicalswithoutconcern.org

Furanic compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform chemicals that can be derived from the dehydration of sugars found in non-food lignocellulosic biomass (e.g., agricultural waste). taylorfrancis.commdpi.com This provides a renewable starting point for the chemical industry. The development of efficient catalytic pathways to convert these biomass-derived platform chemicals into value-added products like 2(5H)-furanones is a cornerstone of building a sustainable, bio-based economy. rsc.orgnih.gov

The ultimate goal within a circular economy is not just to use renewable feedstocks but also to design products for recyclability or biodegradability. researchgate.netresearchgate.net Research into furan-based polymers is exploring the creation of materials that can be chemically recycled back to their monomeric units, creating a closed-loop system. By positioning this compound as a versatile intermediate derived from biomass and a precursor to recyclable materials or biologically active compounds that can be designed for degradation, its role in a future circular economy can be solidified. This requires a holistic approach, integrating green chemistry principles at the molecular level to achieve broader sustainability goals.

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-methylfuran-2(5H)-one, and how are reaction conditions optimized?

The synthesis typically involves bromination of 4-methylfuran-2(5H)-one precursors using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMF or CCl₄) and temperature (0–25°C) are critical for regioselectivity. Purification is achieved via column chromatography or recrystallization, with yields monitored by TLC and confirmed by NMR .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • X-ray crystallography for unambiguous structural determination, including bond lengths and angles (e.g., orthorhombic systems with space group P212121) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and purity.
  • Mass spectrometry (MS) for molecular weight validation .

Q. What preliminary biological activities have been reported for this compound?

Studies on analogous brominated furanones suggest potential anticancer activity via apoptosis induction and AMPK pathway modulation. Initial assays should include cytotoxicity screening (e.g., MTT assay) in cancer cell lines and enzymatic studies to evaluate AMPK activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for brominated furanones?

Discrepancies may arise from differences in cell lines, assay conditions, or compound stability. Mitigation strategies include:

  • Standardizing dose-response curves across multiple models.
  • Validating metabolic stability via HPLC or LC-MS.
  • Comparing structural analogs to isolate pharmacophores .

Q. What strategies are recommended for designing derivatives of this compound with enhanced bioactivity?

  • Functionalization : Introduce electron-withdrawing groups at the 5-position to modulate reactivity.
  • Cross-coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to append aryl/heteroaryl groups.
  • Computational modeling : DFT calculations to predict electronic effects on binding affinity .

Q. How does the steric and electronic environment of the bromine substituent influence reactivity in Diels-Alder or nucleophilic substitution reactions?

The bromine atom acts as an electron-withdrawing group, polarizing the furanone ring and enhancing electrophilicity at the α-position. Steric hindrance from the 4-methyl group may direct nucleophilic attacks to specific sites. Kinetic studies (e.g., variable-temperature NMR) can map reaction pathways .

Q. What advanced analytical methods are used to assess the thermal stability and degradation pathways of this compound?

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Differential scanning calorimetry (DSC) for phase transition profiling.
  • GC-MS to identify degradation byproducts under accelerated aging conditions .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives?

  • Employ chiral ligands (e.g., BINOL-derived phosphoramidites) in transition-metal catalysis.
  • Screen ionic liquids or micellar media to enhance enantioselectivity.
  • Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Strict control of moisture and oxygen levels in bromination reactions.
  • Use of internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification.
  • Validation of purity by elemental analysis (C, H, N) .

Q. How should researchers approach scaling up synthesis without compromising yield or purity?

  • Optimize solvent volume-to-substrate ratios to prevent exothermic runaway reactions.
  • Implement continuous flow chemistry for improved heat and mass transfer.
  • Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methylfuran-2(5H)-one
Reactant of Route 2
3-Bromo-4-methylfuran-2(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.